molecular formula C16H16ClN3O2S B3667349 1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B3667349
M. Wt: 349.8 g/mol
InChI Key: GOMAJQOKCURGFK-LCYFTJDESA-N
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Description

1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a drug candidate.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure.

    Piperidine Derivatives: Compounds with a piperidine ring structure.

    Carboxamide Derivatives: Compounds with a carboxamide functional group.

Uniqueness

1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-3-1-2-10(8-12)9-13-15(22)19-16(23-13)20-6-4-11(5-7-20)14(18)21/h1-3,8-9,11H,4-7H2,(H2,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMAJQOKCURGFK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC(=CC=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=CC(=CC=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 2
1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 3
1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 4
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1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 5
1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 6
1-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

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